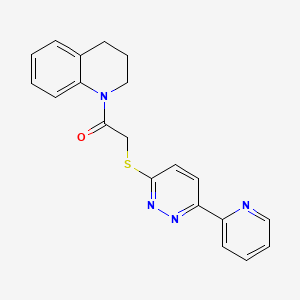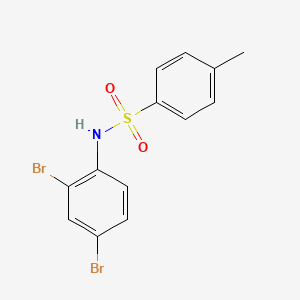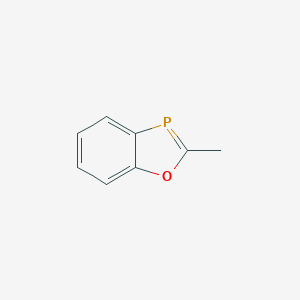
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound that features a quinoline and pyridazinyl moiety connected via a sulfanyl ethanone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized from hydrazine derivatives through cyclization reactions with appropriate dicarbonyl compounds.
Linking the Moieties: The quinoline and pyridazinyl moieties can be linked via a sulfanyl ethanone linker through nucleophilic substitution reactions, where a thiol group reacts with a halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl ethanone linker, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with various enzymes or receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridazinyl moieties may bind to specific sites on these targets, modulating their activity. The sulfanyl ethanone linker may play a role in stabilizing the interaction and enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(pyridin-2-yl)sulfanylethanone: Lacks the pyridazinyl moiety, which may result in different biological activity.
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone: Lacks the quinoline moiety, which may affect its interaction with molecular targets.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is unique due to the presence of both quinoline and pyridazinyl moieties, which may confer distinct biological and chemical properties
Propriétés
Numéro CAS |
894001-33-3 |
|---|---|
Formule moléculaire |
C20H18N4OS |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N4OS/c25-20(24-13-5-7-15-6-1-2-9-18(15)24)14-26-19-11-10-17(22-23-19)16-8-3-4-12-21-16/h1-4,6,8-12H,5,7,13-14H2 |
Clé InChI |
BKMHQSSBMTWXBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
Solubilité |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)

![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)

![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)


![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)

![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)

